molecular formula C16H13FO4 B6408221 3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261982-19-7

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No.: B6408221
CAS No.: 1261982-19-7
M. Wt: 288.27 g/mol
InChI Key: YQGUCWYIQQUXCS-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, or FMMCB, is an organic compound with multiple applications in scientific research. Its properties, such as high solubility, low toxicity, and low cost, make it an ideal choice for experiments in a variety of fields.

Scientific Research Applications

FMMCB has multiple applications in scientific research. It is used in the study of enzyme inhibitors and as a substrate in enzyme kinetics experiments. It is also used in the study of lipid metabolism and as a substrate in studies of the metabolism of fatty acids. Additionally, FMMCB is used in the study of protein-protein interactions, as a substrate in studies of protein-protein interactions, and as a substrate in studies of protein structure and function.

Mechanism of Action

The mechanism of action of FMMCB is not fully understood. However, it is believed that FMMCB acts as a competitive inhibitor of enzymes, binding to the enzyme active site and preventing the substrate from binding to the enzyme. Additionally, FMMCB is thought to act as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site and altering the enzyme's conformation, thus preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects
FMMCB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as lipase, phospholipase A2, and phospholipase C. Additionally, FMMCB has been shown to inhibit the activity of enzymes involved in protein-protein interactions, such as protein kinase A and protein kinase C. FMMCB has also been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as fatty acid synthase and fatty acid oxidase.

Advantages and Limitations for Lab Experiments

FMMCB has several advantages for lab experiments. It is highly soluble in water, making it easy to work with in the laboratory. Additionally, it is non-toxic and has low cost, making it an ideal choice for experiments. However, FMMCB also has some limitations. It is not very stable in the presence of light and heat, so experiments involving FMMCB should be conducted in the dark and at low temperatures. Additionally, FMMCB can react with other compounds, so experiments involving FMMCB should be conducted in the presence of a suitable solvent.

Future Directions

The potential future directions for FMMCB are numerous. Further research could be conducted on the mechanism of action of FMMCB, as well as on its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of FMMCB, as well as on its applications in scientific research. Finally, further research could be conducted on the advantages and limitations of FMMCB for lab experiments, as well as on its potential future applications.

Synthesis Methods

FMMCB can be synthesized by a variety of methods. One method is the Friedel-Crafts acylation of benzene with 2-fluoro-4-methoxycarbonylphenyl acetate in the presence of anhydrous aluminum chloride. This method yields FMMCB in a good yield. Another method is the reaction of 2-fluoro-4-methoxycarbonylphenyl acetate with 2-methylbenzoic acid in the presence of anhydrous aluminum chloride. This method yields FMMCB with a higher yield.

Properties

IUPAC Name

3-(2-fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)13-7-6-10(8-14(13)17)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGUCWYIQQUXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691424
Record name 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-19-7
Record name 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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